molecular formula C9H10ClN3 B1433876 1-Phenyl-1H-pyrazol-4-amine hydrochloride CAS No. 127107-31-7

1-Phenyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433876
CAS No.: 127107-31-7
M. Wt: 195.65 g/mol
InChI Key: XYSULMDYPPCFQG-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems

Safety and Hazards

According to the safety data sheet, 1-Phenyl-1H-pyrazol-4-amine hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

1-Phenyl-1H-pyrazol-4-amine hydrochloride, hereafter referred to by its full name, is known for its diverse pharmacological effects It has been found to exhibit potent antileishmanial and antimalarial activities , suggesting that it may target specific proteins or enzymes in these pathogens.

Mode of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological function of the target.

Biochemical Pathways

Given its antileishmanial and antimalarial activities , it can be inferred that it interferes with the life cycle of these pathogens, potentially disrupting essential biochemical pathways.

Result of Action

Its antileishmanial and antimalarial activities suggest that it may inhibit the growth or proliferation of these pathogens .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazol-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with enzymes like myeloperoxidase, which is involved in inflammatory responses . The compound’s interaction with myeloperoxidase leads to the inhibition of the enzyme’s activity, thereby reducing the production of reactive oxygen species and mitigating inflammation . Additionally, this compound has been shown to interact with cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), further highlighting its anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby attenuating the inflammatory response . Moreover, the compound has been shown to affect cellular metabolism by altering the levels of various metabolites, including glucose and lactate .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of myeloperoxidase, inhibiting its catalytic activity and preventing the formation of reactive oxygen species . Additionally, the compound interacts with transcription factors such as NF-κB, inhibiting their activation and subsequent binding to DNA, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that the compound’s effects on cellular function, such as inhibition of NF-κB activation, persist over extended periods, highlighting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, at lower doses, this compound has been found to reduce inflammation and oxidative stress in animal models . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are then conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound is distributed primarily in the liver, kidneys, and spleen, with lower concentrations observed in other tissues . This distribution pattern is consistent with the compound’s metabolic and excretory pathways.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound has been found to localize in the nucleus, where it can modulate gene expression by interacting with transcription factors such as NF-κB . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then converted to 1-Phenyl-1H-pyrazol-4-amine through a series of steps including cyclization and amination . The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-phenylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h1-7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSULMDYPPCFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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